1-Methyl-3-p-tolyl-1h-pyrazol-5-ol 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 199587-25-2
VCID: VC21400060
InChI: InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(N2)C
Molecular Formula: C11H12N2O
Molecular Weight: 188.23g/mol

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

CAS No.: 199587-25-2

Cat. No.: VC21400060

Molecular Formula: C11H12N2O

Molecular Weight: 188.23g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol - 199587-25-2

Specification

CAS No. 199587-25-2
Molecular Formula C11H12N2O
Molecular Weight 188.23g/mol
IUPAC Name 2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3
Standard InChI Key BSLICBVVXRELHJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(N2)C
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(N2)C

Introduction

Chemical Structure and Properties

Structural Features

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol consists of a pyrazole core with three substituents:

  • A methyl group (-CH₃) at position 1 (N1)

  • A p-tolyl group (4-methylphenyl) at position 3

  • A hydroxyl group (-OH) at position 5

This arrangement creates a molecule with both hydrophilic and lipophilic regions, potentially influencing its solubility profile and biological interactions. The compound's English name is also sometimes listed as 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in some chemical databases .

Physical and Chemical Properties

Based on information about similar compounds, we can infer the following properties for 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol:

PropertyValueSource/Inference
Molecular FormulaC₁₁H₁₂N₂OBased on structural analysis
Molecular Weight188.23 g/molCalculated from molecular formula
Physical AppearanceLikely crystalline powderSimilar to related pyrazol-5-ol compounds
SolubilityLikely soluble in DMSO and methanolInferred from similar pyrazole compounds
Melting PointEstimated 160-180°CBased on similar pyrazol-5-ol derivatives
Boiling PointEstimated >220°CBased on similar compounds
pKaApproximately 8-9Estimated from related pyrazol-5-ol compounds

Compared to its analog 1-methyl-3-phenyl-1H-pyrazol-5-ol (molecular weight 174.20 g/mol) , 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol has an additional methyl group on the phenyl ring, which increases its molecular weight by approximately 14 g/mol and enhances its lipophilicity.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol:

CompoundStructural DifferencesMolecular FormulaMolecular Weight
1-Methyl-3-p-tolyl-1H-pyrazol-5-olReference compoundC₁₁H₁₂N₂O188.23 g/mol
1-methyl-3-phenyl-1H-pyrazol-5-ol Lacks methyl group on phenyl ringC₁₀H₁₀N₂O174.20 g/mol
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid Carboxylic acid instead of hydroxyl groupC₁₂H₁₂N₂O₂216.24 g/mol
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Trifluoromethyl instead of p-tolyl groupC₅H₅F₃N₂O166.1 g/mol

These structural relationships help predict the chemical behavior and potential applications of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol by comparison with better-studied analogs.

Biological Activity and Applications

Anti-inflammatory Properties

Pyrazole derivatives are known to possess anti-inflammatory activities, often through inhibition of cyclooxygenase enzymes. The presence of a p-tolyl group in 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol may influence its interaction with biological targets relevant to inflammatory processes.

Antimicrobial Activity

Heterocyclic compounds containing nitrogen, including pyrazoles, often demonstrate antimicrobial activities. The lipophilic character imparted by the p-tolyl group in 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol might enhance its ability to penetrate microbial cell membranes.

Pharmaceutical Research

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol may serve as:

  • A lead compound for developing therapeutic agents

  • An intermediate in the synthesis of more complex bioactive molecules

  • A pharmacological tool for studying specific biological pathways

Chemical Synthesis

In chemical synthesis, this compound might function as:

  • A building block for creating more complex molecules

  • A ligand in coordination chemistry

  • A precursor for functional materials

Agricultural Applications

Pyrazole derivatives have applications in agriculture as:

  • Pesticides

  • Plant growth regulators

  • Fungicides

The structural features of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol suggest potential utility in agricultural applications, though specific research in this area would be needed to confirm such applications.

Research Findings and Comparisons

Structure-Activity Relationships

While direct research on 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is limited in the available literature, we can draw insights from structure-activity relationships (SAR) of similar compounds:

Structural FeaturePotential Impact on Activity
Pyrazole coreProvides basic pharmacophore for biological activity
5-OH groupPotential hydrogen bond donor/acceptor, influencing target binding
p-Tolyl groupEnhances lipophilicity, potentially improving cell penetration
N-Methyl groupAffects electronic distribution and binding characteristics

The p-tolyl group in 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, compared to the phenyl group in 1-methyl-3-phenyl-1H-pyrazol-5-ol , may confer different lipophilicity and steric properties, potentially affecting its biological activity profile.

Comparative Analysis with Related Compounds

Comparing 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol with its structural analogs provides insights into potential differences in properties and activities:

CompoundKey Structural FeaturePotential Distinctive Properties
1-Methyl-3-p-tolyl-1H-pyrazol-5-olp-Tolyl at position 3Enhanced lipophilicity, moderate steric bulk
1-methyl-3-phenyl-1H-pyrazol-5-ol Phenyl at position 3Less lipophilic than target compound
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CF₃ at position 3More electronegative, potentially more reactive
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid COOH instead of OH at position 5More acidic, different hydrogen bonding profile

This comparative analysis suggests that 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol occupies a distinct chemical space among pyrazole derivatives, with a unique combination of lipophilicity, steric effects, and hydrogen bonding capabilities.

Limitations in Current Research

The available literature reveals several limitations in current research on 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol:

  • Limited direct studies focused specifically on this compound

  • Insufficient experimental data on physical properties

  • Lack of comprehensive biological activity assessments

  • Few detailed synthesis protocols optimized for this specific compound

These gaps highlight opportunities for future research to more fully characterize 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol and explore its potential applications.

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